molecular formula C11H14N2S B1331399 N-phenylpyrrolidine-1-carbothioamide CAS No. 18792-49-9

N-phenylpyrrolidine-1-carbothioamide

Cat. No.: B1331399
CAS No.: 18792-49-9
M. Wt: 206.31 g/mol
InChI Key: FZFGHBFTQNIGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-69975: 6-aminoindanone , is a chemical compound with the molecular formula C9H9NO . It is a solid compound with significant applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoindanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclohexanone in the presence of a catalyst to form the indanone structure .

Industrial Production Methods: In industrial settings, the production of 6-aminoindanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as preparative liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 6-aminoindanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 6-aminoindanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it may interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: The unique structure of 6-aminoindanone allows for specific interactions with biological targets, distinguishing it from other similar compounds. Its versatility in chemical reactions and applications further highlights its significance in research and industry .

Properties

IUPAC Name

N-phenylpyrrolidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGHBFTQNIGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940269
Record name N-Phenylpyrrolidine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18792-49-9
Record name NSC124002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylpyrrolidine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylpyrrolidine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-phenylpyrrolidine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-phenylpyrrolidine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-phenylpyrrolidine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
N-phenylpyrrolidine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-phenylpyrrolidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.